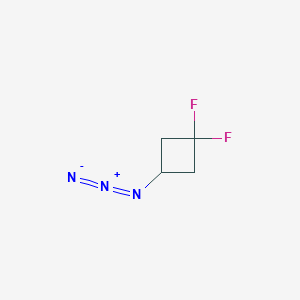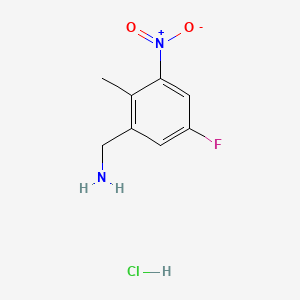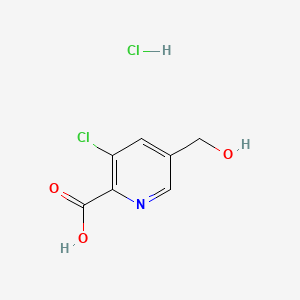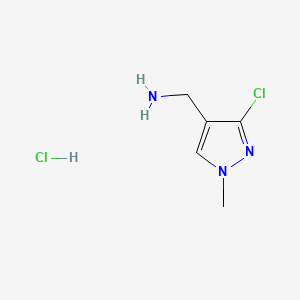
3-Azido-1,1-difluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-1,1-difluorocyclobutane is a chemical compound with the molecular formula C4H5F2N3. It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1,1-difluorocyclobutane typically involves the introduction of the azido group to a difluorocyclobutane precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the difluorocyclobutane is replaced by an azido group. This can be achieved using sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions
3-Azido-1,1-difluorocyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Polar Aprotic Solvents (e.g., DMF): Used to facilitate nucleophilic substitution reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
3-Azido-1,1-difluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azido-1,1-difluorocyclobutane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1-difluorocyclobutane: Similar structure but with a bromo group instead of an azido group.
1,1-Difluorocyclobutane: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Uniqueness
3-Azido-1,1-difluorocyclobutane is unique due to the presence of both the azido and difluorocyclobutane moieties. This combination imparts distinct reactivity, particularly in cycloaddition and substitution reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C4H5F2N3 |
|---|---|
Molecular Weight |
133.10 g/mol |
IUPAC Name |
3-azido-1,1-difluorocyclobutane |
InChI |
InChI=1S/C4H5F2N3/c5-4(6)1-3(2-4)8-9-7/h3H,1-2H2 |
InChI Key |
HHRUPMNOQOQREU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)


![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)



![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)



![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
